molecular formula C21H22N4O3S3 B2519831 (Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 489422-34-6

(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B2519831
CAS No.: 489422-34-6
M. Wt: 474.61
InChI Key: POXOKBMQNUKVQF-VBKFSLOCSA-N
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Description

(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a sophisticated small molecule research compound designed for probing complex biological pathways. Its structure integrates a pyridopyrimidinone core, a feature present in various documented kinase inhibitors https://www.ncbi.nlm.nih.gov/books/NBK549849/ , suggesting its potential utility in investigating kinase-mediated signal transduction. The presence of the rhodanine-thioxothiazolidinone moiety is a structural motif frequently associated with molecules that exhibit activity against a range of biological targets, including infectious agents https://www.sciencedirect.com/science/article/abs/pii/S0223523419306744 . This molecular architecture positions it as a valuable chemical probe for researchers exploring areas such as oncogenic signaling, neurodegenerative processes linked to kinase dysregulation, or antimicrobial mechanisms. The compound is intended for use in established in vitro assays to elucidate its specific mechanism of action, profile its selectivity, and validate its potential as a lead structure in early-stage drug discovery programs.

Properties

IUPAC Name

(5Z)-3-(oxolan-2-ylmethyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S3/c26-19-15(12-16-20(27)25(21(29)31-16)13-14-4-3-9-28-14)18(23-7-10-30-11-8-23)22-17-5-1-2-6-24(17)19/h1-2,5-6,12,14H,3-4,7-11,13H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXOKBMQNUKVQF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazolidinone core,
  • A pyrido[1,2-a]pyrimidine moiety,
  • A thiomorpholine ring,
  • A tetrahydrofuran substituent.

This unique combination of functional groups suggests a multifaceted mechanism of action that could interact with various biological targets.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .

CompoundCell Line TestedIC50 (µM)Mechanism
5eHuman leukemia10Apoptosis induction
5fBreast cancer15Cell cycle arrest

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Thiazolidinone derivatives are known to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. In particular, studies have highlighted their effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating strong antibacterial potential .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Pseudomonas aeruginosa125

3. Antidiabetic Effects

Thiazolidinones have also been explored for their antidiabetic effects. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This class of compounds has shown potential in lowering blood glucose levels and improving insulin sensitivity .

4. Enzyme Inhibition

Recent studies have indicated that the compound may inhibit various kinases involved in cellular signaling pathways. For example, it has been suggested that thiazolidinone derivatives can inhibit serine/threonine kinases, which are critical for cell division and growth regulation . This inhibition could contribute to both anticancer and antimicrobial activities.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of thiazolidinone derivatives, several compounds were synthesized and tested against human leukemia cell lines. The results indicated that specific substitutions on the thiazolidinone ring significantly enhanced cytotoxicity, with some derivatives inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various thiazolidinones against clinical isolates of S. aureus and P. aeruginosa. The study found that certain derivatives exhibited over 50% inhibition of biofilm formation at concentrations corresponding to their MICs, highlighting their potential as antibiofilm agents .

Scientific Research Applications

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Recent studies have highlighted the compound's effectiveness as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of thioxothiazolidinones exhibit dual inhibition properties with IC50 values as low as 13.15 μM, outperforming established drugs like rivastigmine . The structure-activity relationship analysis suggests that specific substituents enhance the inhibitory effects on these enzymes.

Anticancer Activity

Thiazolidinone derivatives have been reported to possess significant anticancer properties. The compound's structure allows it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, making them candidates for further development in cancer therapy.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against both bacterial and fungal pathogens. Its thiazolidinone framework has been linked to enhanced antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents . The structure–activity relationship studies indicate that modifications to the core structure can lead to varying degrees of microbial inhibition.

Anti-HIV Activity

Molecular docking studies suggest that derivatives of this compound could interact effectively with the gp41 binding pocket of HIV, potentially acting as entry inhibitors . However, toxicity concerns have been raised regarding some derivatives, limiting their clinical applicability against HIV .

Case Study 1: Alzheimer's Disease

A study evaluated the efficacy of thioxothiazolidinone derivatives in inhibiting AChE and BChE activity in vitro. The results indicated that specific substitutions on the thiazolidinone scaffold significantly enhanced inhibitory potency compared to standard treatments .

Case Study 2: Cancer Cell Lines

Research conducted on various cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis through mitochondrial pathways. The study provided insights into the molecular mechanisms underlying its anticancer activity and suggested potential pathways for therapeutic intervention.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound becomes evident when compared to analogs in the evidence. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Structural Features Notable Properties/Findings Reference
Target Compound - Thiomorpholino group at pyrido[1,2-a]pyrimidin-4-one
- Tetrahydrofuran-2-ylmethyl substituent
Hypothesized enhanced solubility due to thiomorpholino and tetrahydrofuran moieties
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one - Ethyl group on thiazolidinone
- Tetrahydrofuran-2-ylmethylamino substituent
Enhanced stability due to ethyl group; potential for hydrogen bonding via amino group
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one - Allyl group on thiazolidinone
- Ethylamino substituent
Increased lipophilicity from allyl group; ethylamino may enhance receptor binding
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one - Chromenyl and phenyl substituents
- Thienopyrimidinone core
Broad-spectrum activity in kinase inhibition assays; chromenyl enhances π-π stacking
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one - Coumarin and tetrazole moieties
- Pyrazolyl substituent
Fluorescence properties from coumarin; potential for DNA intercalation

Key Observations

Substituent Effects on Solubility and Bioactivity: The thiomorpholino group in the target compound introduces sulfur atoms, which may improve solubility compared to purely hydrocarbon substituents (e.g., ethyl or allyl groups in ). The tetrahydrofuran-2-ylmethyl group likely balances lipophilicity and hydrogen-bonding capacity, contrasting with the more hydrophobic phenyl or allyl groups in analogs .

Synthetic Pathways :

  • Microwave-assisted synthesis (used in for similar thiazolo-pyrimidine derivatives) could be applicable to the target compound for improved yield and reduced reaction time.

Biological Implications: Chromenyl and coumarin-containing analogs () demonstrate fluorescence and DNA-binding capabilities, suggesting the target compound’s pyrido[1,2-a]pyrimidinone core may be modified for imaging or therapeutic applications. Thiazolidinone derivatives with ethyl or allyl groups () show variable enzyme inhibition, implying the target’s thiomorpholino substituent could fine-tune selectivity.

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterExample ConditionsAnalytical MonitoringReferences
SolventDMSO, acetonitrileTLC, NMR
TemperatureReflux (80–120°C)TLC
CatalystsLewis acids (e.g., AlCl₃)NMR

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions and stereochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O, C=S stretches) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves absolute configuration for crystalline derivatives .

Q. Table 2: Spectroscopic Techniques and Applications

TechniquePurposeReferences
¹H/¹³C NMRStructural elucidation
IRFunctional group identification
MSMolecular weight validation

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays) to cross-validate results .
  • Target Specificity : Perform selectivity screens against related enzymes/receptors to rule off-target effects .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .
  • Data Normalization : Account for variations in cell viability or protein concentration between assays .

Advanced: What computational strategies predict binding modes with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock) to model interactions between the thiomorpholino group and active sites .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) .
  • QSAR Models : Corrogate structural features (e.g., thiomorpholino vs. morpholino substituents) with activity data from analogs .

Advanced: How to design in vivo studies for pharmacokinetic evaluation?

Methodological Answer:

  • Animal Models : Use rodents for bioavailability studies, prioritizing routes (oral vs. IV) based on solubility .
  • Bioanalytical Methods : LC-MS/MS quantifies plasma concentrations; monitor metabolites via high-resolution MS .
  • Toxicology : Assess liver/kidney function markers (e.g., ALT, creatinine) after repeated dosing .

Advanced: How does the thiomorpholino substituent influence reactivity compared to morpholino derivatives?

Methodological Answer:

  • Electronic Effects : The sulfur atom in thiomorpholino increases electron density, altering nucleophilic reactivity .
  • Biological Activity : Thiomorpholino derivatives show enhanced binding to sulfur-rich enzyme pockets (e.g., cysteine proteases) .
  • Stability : Thiomorpholino may reduce oxidative degradation compared to morpholino .

Q. Table 3: Substituent Comparison

SubstituentElectronic ProfileBiological RelevanceReferences
ThiomorpholinoElectron-richCysteine protease inhibition
MorpholinoModerate polarityBroad-spectrum targets

Basic: How to optimize reaction yields during multi-step synthesis?

Methodological Answer:

  • Stepwise Optimization : Adjust stoichiometry (1.1–1.3 eq of reagents) and solvent polarity for each step .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) for challenging couplings .
  • Workup Protocols : Extract impurities using pH-dependent liquid-liquid extraction .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .
  • Thermal Analysis : Use DSC/TGA to assess decomposition temperatures .
  • Light Sensitivity : Conduct photostability studies under ICH guidelines .

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